2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide

Description

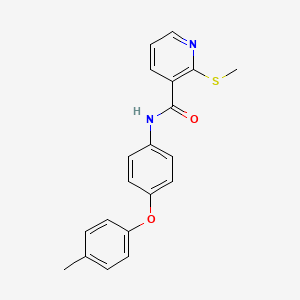

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide is a nicotinamide derivative featuring a methylthio (-SCH₃) substituent at the 2-position of the pyridine ring and a 4-(p-tolyloxy)phenyl group attached to the amide nitrogen. The compound’s structure combines a nicotinamide core with sulfur-containing and aryloxy substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological or industrial applications.

Properties

Molecular Formula |

C20H18N2O2S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-[4-(4-methylphenoxy)phenyl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C20H18N2O2S/c1-14-5-9-16(10-6-14)24-17-11-7-15(8-12-17)22-19(23)18-4-3-13-21-20(18)25-2/h3-13H,1-2H3,(H,22,23) |

InChI Key |

QHJKJAHHDVREOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |

Origin of Product |

United States |

Preparation Methods

Step 1: Nicotinamide Core Formation

| Reagents | Conditions | Product |

|---|---|---|

| Nicotinic acid, 4-(p-tolyloxy)aniline, DCC or EDCI | DMF or DCM, room temperature | N-(4-(p-tolyloxy)phenyl)nicotinamide |

Step 2: Introduction of the Methylthio Group

| Reagents | Conditions | Product |

|---|---|---|

| N-(4-(p-tolyloxy)phenyl)nicotinamide, MeI or MeSSMe, NaH or K2CO3 | DMF or MeOH, reflux | This compound |

Step 3: Alternative Methods for Methylthiolation

Alternative methods for introducing the methylthio group involve using reagents like BF3SMe2 , which can facilitate thiomethylation under milder conditions.

Discussion of Reagents and Conditions

- Nicotinic Acid : A key starting material for forming the nicotinamide core.

- 4-(p-tolyloxy)aniline : Provides the p-tolyloxyphenyl moiety.

- DCC or EDCI : Coupling reagents used for amide bond formation.

- MeI or MeSSMe : Methylthiolating agents.

- NaH or K2CO3 : Bases used to facilitate the methylthiolation reaction.

- BF3SMe2 : An alternative reagent for thiomethylation, offering a non-malodorous and efficient method.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

Scientific Applications of 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide

This compound is an organic compound belonging to the nicotinamide class, characterized by a methylthio group, a p-tolyloxy group, and a phenyl group attached to the nicotinamide core. This compound is used in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a fundamental building block in synthesizing complex molecules. Due to its distinct combination of functional groups, it possesses unique chemical and biological properties.

Reactions

- Oxidation The methylthio group can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Reduction If a nitro group is present, it can be reduced to an amine using catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

- Substitution The aromatic rings can undergo electrophilic substitution reactions, often involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research explores its potential as a therapeutic agent for various diseases. The mechanism of action involves interaction with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors, leading to observed biological effects. It could interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling pathways.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Nicotinamide derivatives have demonstrated neuroprotective effects in neurodegenerative models by protecting neurons from oxidative stress and apoptosis, enhancing neuronal survival under stress conditions. These compounds may also possess anti-inflammatory activity by modulating cytokine production and reducing inflammation-related signaling pathways, making them candidates for treating inflammatory diseases.

Industry

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide with structurally related nicotinamide derivatives, emphasizing substituent variations and their implications:

Key Observations

Substituent Position and Reactivity :

- The methylthio group at position 2 in the target compound contrasts with 6-mercapto (position 6) derivatives and 2-hydroxy analogs . Position-specific substitutions alter electronic effects (e.g., electron-withdrawing/donating) and steric hindrance, impacting binding interactions in biological systems or adsorption in corrosion inhibition .

- Aryloxy vs. Arylthio Groups : The 4-(p-tolyloxy)phenyl substituent introduces an oxygen atom in the linker, enhancing polarity compared to sulfur-linked analogs like 2-[(4-methylphenyl)thio]nicotinamide . This may affect solubility or membrane permeability.

Biological and Industrial Relevance :

- Anti-Tubercular Activity : Hydrazineyl and trifluoromethylphenyl groups in isonicotinamide derivatives demonstrate the importance of electron-deficient aromatic systems for targeting Mycobacterium tuberculosis. The target compound’s p-tolyloxy group, while less electron-withdrawing, may still support similar mechanisms.

- Corrosion Inhibition : Nicotinamide derivatives with sulfur-containing substituents (e.g., methylthio, mercapto) exhibit strong adsorption on metal surfaces via sulfur-metal bonding . The target compound’s methylthio group could enhance such interactions.

Synthetic Strategies :

- The target compound likely employs coupling reagents (e.g., EEDQ or oxalyl chloride ) for amide bond formation. Parallels exist with the synthesis of N-benzyl-2-hydroxy-5-((4-isopropylphenyl)thio)nicotinamide, where nicotinic acid is converted to an acid chloride before amidation .

Melting Points: Anti-tubercular hydrazineyl derivatives show melting points ranging from 59–72°C, suggesting that the target compound (with bulkier substituents) may have higher thermal stability.

Biological Activity

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic effects, and relevant case studies.

The biological activity of this compound is closely related to its interaction with nicotinamide metabolism. Nicotinamide, a form of vitamin B3, plays a crucial role in various cellular processes, including:

- NAD+ Biosynthesis : The compound may influence NAD+ levels through its involvement in nicotinamide metabolism, which is essential for energy production and cellular repair mechanisms.

- Methylation Reactions : It is likely that this compound acts as a substrate for methylation reactions catalyzed by nicotinamide N-methyltransferase (NNMT), which regulates metabolic pathways in tissues such as adipose tissue and liver .

Biological Activities

The following sections outline the specific biological activities associated with this compound.

Antioxidant Activity

Research indicates that compounds related to nicotinamide exhibit significant antioxidant properties. For instance, nicotinamide has been shown to inhibit lipid peroxidation and protect against oxidative stress in various cellular models . This suggests that this compound may possess similar protective effects.

Anti-Inflammatory Effects

Nicotinamide derivatives are known to modulate inflammatory responses. Studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines and enhance the synthesis of anti-inflammatory mediators . The specific impact of this compound on inflammation requires further investigation but may align with these observed effects.

Neuroprotective Potential

There is emerging evidence linking nicotinamide metabolism to neuroprotection. A case study highlighted dysfunctional nicotinamide metabolism leading to neurodegenerative conditions, suggesting that enhancing nicotinamide levels could be beneficial in such contexts . The role of this compound in neuroprotection remains an area for future research.

Case Studies and Research Findings

Several studies have explored the biological activities related to nicotinamide and its derivatives:

- Metabolic Regulation : A study noted that alterations in NNMT activity could impact metabolic syndrome and obesity. This indicates that compounds affecting NNMT could have therapeutic potential in metabolic disorders .

- Antioxidant Mechanisms : In vitro studies have demonstrated that nicotinamide can significantly reduce oxidative stress markers in cultured cells exposed to environmental stressors, suggesting a protective role for related compounds .

- Clinical Implications : A recent case study involving a patient with dysfunctional nicotinamide metabolism illustrated the importance of this pathway in health and disease. The findings suggested that interventions targeting nicotinamide levels could have clinical relevance .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling nicotinamide derivatives with substituted phenoxy and methylthio groups. Reaction parameters (temperature, solvent polarity, and catalyst choice) significantly influence yield. For example, amide bond formation may require carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen . Purification often employs column chromatography with gradient elution (hexane/ethyl acetate) and final characterization via -NMR and HRMS to confirm regioselectivity .

Q. How is structural confirmation performed for this compound, and what spectral discrepancies might arise?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments can resolve ambiguities in aromatic proton assignments caused by overlapping signals from the p-tolyloxy and nicotinamide moieties. Mass spectrometry (HRMS) with electrospray ionization (ESI) is critical to verify the molecular ion peak (e.g., [M+H]) and rule out adducts. Discrepancies in -NMR shifts may arise from rotational isomerism or solvent effects .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Initial screens should include enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) and cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7). Dose-response curves (1–100 μM) and positive controls (e.g., staurosporine for kinase inhibition) are essential to validate activity .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s reactivity and interaction with biological targets?

- Methodology : The methylthio group enhances electrophilicity, enabling nucleophilic substitution or oxidation to sulfone derivatives. Computational docking (e.g., AutoDock Vina) can predict binding modes with targets like cysteine proteases or kinases. Comparative studies with des-methylthio analogs are critical to isolate its contribution to potency .

Q. What strategies resolve contradictions in biological activity data across similar nicotinamide derivatives?

- Methodology : Meta-analysis of SAR studies (e.g., comparing fluorinated vs. chlorinated analogs) identifies substituent-specific trends. For instance, fluorination at the phenoxy ring (as in ’s PDE4 inhibitors) may improve metabolic stability but reduce solubility. Parallel MD simulations (GROMACS) can rationalize divergent binding affinities .

Q. How can reaction scalability be improved without compromising purity for in vivo studies?

- Methodology : Flow chemistry systems (e.g., microreactors) enhance reproducibility for multi-step syntheses. Process analytical technology (PAT), such as inline FTIR, monitors intermediate formation. For oxidation of the methylthio group, catalytic hydrogen peroxide with tungstate catalysts minimizes byproducts .

Q. What computational tools predict off-target interactions or metabolic pathways?

- Methodology : Use SwissADME to predict CYP450-mediated metabolism and admetSAR for toxicity profiling. DFT calculations (Gaussian 16) model oxidation potentials of the methylthio group. Cross-validation with experimental microsomal stability assays (human liver microsomes) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.